(2S)-Methyl 5-allylpyrrolidine-2-carboxylate
Overview
Description
(2S)-Methyl 5-allylpyrrolidine-2-carboxylate is a synthetic organic compound belonging to the class of pyrrolidines It is characterized by its unique structural features, including a pyrrolidine ring and an allyl group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Methyl 5-allylpyrrolidine-2-carboxylate typically involves the following steps:
Alkylation: The starting material, pyrrolidine-2-carboxylate, undergoes alkylation with allyl bromide in the presence of a strong base such as potassium tert-butoxide.
Resolution: The racemic mixture obtained from the alkylation step is resolved using chiral resolution agents to obtain the (2S)-enantiomer.
Methylation: The resolved (2S)-enantiomer is then methylated using methyl iodide in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (2S)-Methyl 5-allylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the allyl group.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC). The reaction is typically carried out under mild conditions to avoid over-oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the pyrrolidine ring.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Allyl alcohol, allyl aldehyde, and allyl carboxylic acid.
Reduction: Piperidine derivatives.
Substitution: N-alkylated or N-arylated pyrrolidines.
Scientific Research Applications
(2S)-Methyl 5-allylpyrrolidine-2-carboxylate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the development of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-Methyl 5-allylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its catalytic activity. This interaction can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
(2S)-Methyl 5-allylpyrrolidine-2-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine, pyrrolidine, and other allyl-substituted pyrrolidines.
Uniqueness: The presence of the (2S)-configuration and the allyl group at the fifth position make this compound distinct in terms of its chemical properties and biological activity.
Properties
IUPAC Name |
methyl (2S)-5-prop-2-enylpyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h3,7-8,10H,1,4-6H2,2H3/t7?,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSPQHRWQMGKNA-MQWKRIRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(N1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665331 | |
Record name | Methyl 5-prop-2-en-1-yl-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637355-27-2 | |
Record name | Methyl 5-prop-2-en-1-yl-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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